n-Amylmethyldichlorosilane

Description

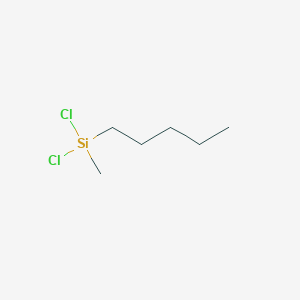

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-pentylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGQQLCRLIBICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929563 | |

| Record name | Dichloro(methyl)pentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-99-0 | |

| Record name | Dichloromethylpentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethylpentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethylpentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)pentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethylpentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Reaction Mechanisms of n-Amylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Amylmethyldichlorosilane, a member of the organosilane family, is a versatile chemical intermediate with significant applications in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive dichlorosilyl group and a non-reactive n-amyl group, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive exploration of the primary synthesis routes for n-amylmethyldichlorosilane and delves into the fundamental reaction mechanisms that govern its reactivity. Understanding these principles is paramount for researchers aiming to leverage this compound in the development of novel materials, surface modifiers, and pharmaceutical intermediates.

This document will elucidate the two principal methods for synthesizing alkylhalosilanes: the direct process and the Grignard reaction. It will further explore the key reactions of n-amylmethyldichlorosilane, namely hydrolysis and alcoholysis, providing a mechanistic understanding that is crucial for controlling the outcome of its applications.

PART 1: Synthesis of n-Amylmethyldichlorosilane

The industrial and laboratory-scale synthesis of n-amylmethyldichlorosilane primarily relies on two established methodologies: the Direct Process (Müller-Rochow Process) and Grignard reagent-based synthesis. The choice of method often depends on the desired scale of production, available starting materials, and required purity of the final product.

The Direct Process (Müller-Rochow Process)

The Direct Process is the cornerstone of industrial organosilane production.[1] It involves the copper-catalyzed reaction of an alkyl halide with elemental silicon at elevated temperatures.[1][2] While highly efficient for methylchlorosilanes, its application to longer-chain alkyl halides like n-amyl chloride requires careful optimization of reaction conditions.

Experimental Protocol: Direct Synthesis

-

Reactor Preparation: A fluidized-bed reactor is charged with finely powdered silicon (98-99% purity) and a copper catalyst (typically copper(I) chloride or a mixture of copper and its oxides).[1][2]

-

Reaction Initiation: The reactor is heated to a temperature range of 250-350°C.[2]

-

Reagent Introduction: A stream of gaseous n-amyl chloride is passed through the heated silicon bed.[2]

-

Product Collection: The effluent gas stream, containing a mixture of n-amylmethyldichlorosilane, n-amyltrichlorosilane, and other byproducts, is passed through a series of condensers to liquefy the products.

-

Purification: The crude product mixture is then subjected to fractional distillation to isolate n-amylmethyldichlorosilane to the desired purity.[1]

Causality and Mechanistic Insights

The mechanism of the Direct Process is complex and not fully elucidated, but it is generally accepted to involve the formation of a copper-silicon alloy on the surface of the silicon particles.[1] This alloy facilitates the cleavage of the carbon-chlorine bond in n-amyl chloride and the subsequent formation of silicon-carbon and silicon-chlorine bonds. The copper catalyst is believed to cycle between different oxidation states, acting as a halogen shuttle. The product distribution is highly sensitive to reaction temperature, pressure, and the composition of the catalyst bed.[1]

Caption: Direct Process for n-Amylmethyldichlorosilane Synthesis.

Grignard Reaction

For laboratory-scale synthesis and for obtaining higher selectivity towards a specific organosilane, the Grignard reaction is the preferred method.[3][4] This approach involves the reaction of a Grignard reagent, in this case, n-amylmagnesium chloride, with a suitable chlorosilane precursor.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[5][6] A solution of n-amyl chloride in the same solvent is added dropwise to initiate the formation of n-amylmagnesium chloride. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction with Dichloromethylsilane: Once the Grignard reagent formation is complete, the solution is cooled, and dichloromethylsilane is added dropwise from the dropping funnel. This reaction is also exothermic.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation under reduced pressure.

Causality and Mechanistic Insights

The Grignard reaction proceeds via a nucleophilic attack of the carbanionic carbon of the n-amyl group in the Grignard reagent on the electrophilic silicon atom of dichloromethylsilane.[3][5] The polarity of the carbon-magnesium bond in the Grignard reagent makes the n-amyl group a potent nucleophile.[6] The reaction mechanism is generally considered to be a nucleophilic substitution at the silicon center. The use of an ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[5][6]

Caption: Grignard Synthesis of n-Amylmethyldichlorosilane.

PART 2: Reaction Mechanisms of n-Amylmethyldichlorosilane

The reactivity of n-amylmethyldichlorosilane is dominated by the two chlorine atoms attached to the silicon, which are excellent leaving groups. This makes the silicon atom highly susceptible to nucleophilic attack.

Hydrolysis

The hydrolysis of n-amylmethyldichlorosilane is a facile reaction that occurs readily in the presence of water, leading to the formation of silanols, which can then condense to form siloxanes.[7] This reaction is fundamental to the formation of silicone polymers and for surface modification applications.

Reaction Mechanism: Hydrolysis

The hydrolysis proceeds through a nucleophilic substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield a silanol. The reaction can be catalyzed by both acids and bases.[7]

-

Nucleophilic Attack: A water molecule attacks the silicon atom, forming a pentacoordinate intermediate.

-

Chloride Elimination: A chloride ion is expelled, and a proton is transferred to another water molecule, regenerating the hydronium ion catalyst (in acidic conditions) or forming a hydroxide ion (in basic conditions).

-

Condensation: The initially formed n-amyl(methyl)silanediol is unstable and readily undergoes intermolecular condensation to form polysiloxanes, with the elimination of water.

Caption: Hydrolysis and Condensation of n-Amylmethyldichlorosilane.

Alcoholysis

Similar to hydrolysis, n-amylmethyldichlorosilane reacts with alcohols in a process known as alcoholysis to form alkoxysilanes. This reaction is essential for creating precursors for sol-gel processes and for modifying the surface properties of materials.

Reaction Mechanism: Alcoholysis

The mechanism of alcoholysis is analogous to that of hydrolysis, with the alcohol molecule acting as the nucleophile instead of water. The reaction results in the substitution of the chloro groups with alkoxy groups.

-

Nucleophilic Attack: An alcohol molecule attacks the silicon atom.

-

Chloride Elimination: A chloride ion is eliminated, followed by deprotonation of the attached alcohol moiety to yield an alkoxysilane. This step is often facilitated by a base to neutralize the HCl produced.

-

Further Substitution: The remaining chloro group can undergo a second alcoholysis reaction to form a dialkoxysilane.

Caption: Alcoholysis of n-Amylmethyldichlorosilane.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C6H14Cl2Si | |

| Molecular Weight | 185.16 g/mol | |

| Boiling Point | 173 °C / 343.4 °F @ 760 mmHg | [8] |

| Flash Point | 31 °C / 87.8 °F | [8] |

| Density | 1.142 g/cm³ | [8] |

Safety Considerations

n-Amylmethyldichlorosilane is a corrosive and flammable liquid that reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.[10][11] All equipment must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][10]

Conclusion

n-Amylmethyldichlorosilane is a valuable organosilane intermediate with a rich and versatile chemistry. A thorough understanding of its synthesis via the Direct Process or Grignard reaction, coupled with a firm grasp of its hydrolysis and alcoholysis mechanisms, empowers researchers to effectively utilize this compound in a wide array of applications. The ability to control these reactions is key to designing and fabricating advanced materials and functional surfaces with tailored properties. Adherence to strict safety protocols is imperative when working with this reactive compound.

References

-

Wikipedia. Direct process. [Link]

-

European Patent Office. Process for the preparation of alkylhalosilanes - EP 0937731 A2. (1999-08-25). [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. (2004-07-23). [Link]

- Unknown Source. HYDROLYSIS.

-

ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2025-08-06). [Link]

- Google Patents. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024-03-24). [Link]

- Unknown Source.

-

YouTube. mechanism of amide hydrolysis. (2019-01-15). [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017-01-14). [Link]

-

University of Calgary. Ch20 : Amide hydrolysis. [Link]

-

ResearchGate. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides | Request PDF. (2025-08-10). [Link]

-

PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]

-

PubMed Central. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). [Link]

-

ResearchGate. Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism | Request PDF. (2025-08-06). [Link]

-

PubMed Central. A Review of Polymeric Micelles and Their Applications. (2022-06-20). [Link]

-

PubMed Central. N-Dealkylation of Amines. [Link]

-

YouTube. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. (2023-03-07). [Link]

-

ResearchGate. The proposed reaction mechanism for N‐methylation of amines with methanol catalyzed by a Cp*Ir Complex. [Link]

Sources

- 1. Direct process - Wikipedia [en.wikipedia.org]

- 2. data.epo.org [data.epo.org]

- 3. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. leah4sci.com [leah4sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to n-Amylmethyldichlorosilane: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on n-Amylmethyldichlorosilane. It delves into its core chemical identity, synthesis, fundamental reactivity, potential applications, and critical safety protocols, grounding theoretical principles in practical, field-proven insights.

Section 1: Core Chemical Identity and Physicochemical Properties

n-Amylmethyldichlorosilane, also known as Dichloro(amyl)methylsilane, is an organosilicon compound belonging to the class of dichlorosilanes. These molecules are characterized by a central silicon atom bonded to two chlorine atoms, making them highly reactive and versatile chemical intermediates.

CAS Number: 13682-99-0[1]

Molecular Structure

The structure consists of a central tetrahedral silicon atom covalently bonded to a linear five-carbon alkyl chain (n-amyl group), a methyl group, and two chlorine atoms. The chlorine atoms are excellent leaving groups, rendering the silicon center highly electrophilic and susceptible to nucleophilic attack.

Caption: Molecular Structure of n-Amylmethyldichlorosilane.

Physicochemical Data

The properties of n-Amylmethyldichlorosilane are dictated by its reactive Si-Cl bonds and the organic substituents. The following table summarizes its key quantitative data for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄Cl₂Si | [1] |

| Molecular Weight | 185.16 g/mol | [1] |

| CAS Number | 13682-99-0 | [1] |

| Boiling Point | 178-180 °C | [1] |

| Density | 1.01 g/cm³ at 25 °C | [1] |

| Appearance | Colorless to light yellow liquid | |

| Reactivity | Reacts violently with water and protic solvents | [2][3] |

Section 2: Synthesis and Core Reactivity

Synthesis of Alkylmethyldichlorosilanes

-

The Direct Process (Müller-Rochow Synthesis): This process involves the reaction of an alkyl chloride (e.g., methyl chloride) with elemental silicon powder at high temperatures (around 300 °C) in a fluidized bed reactor, using copper as a catalyst.[4] This method produces a mixture of methylchlorosilanes, including the industrially crucial dimethyldichlorosilane, which are then separated by fractional distillation.[4]

-

Hydrosilylation: This reaction involves the addition of a hydrosilane (containing an Si-H bond) across a carbon-carbon double bond of an alkene. For n-Amylmethyldichlorosilane, this would involve reacting methyldichlorosilane (CH₃SiHCl₂) with 1-pentene in the presence of a catalyst, typically a platinum complex. This method offers excellent control and selectivity.

Fundamental Reactivity: The Role of the Dichloro Group

The two silicon-chlorine bonds are the nexus of this molecule's reactivity. The silicon atom is highly electrophilic, making it a target for a wide array of nucleophiles.[2][5] This reactivity is the foundation of its utility as a chemical intermediate.

Hydrolysis and Polycondensation: The most characteristic reaction of dichlorosilanes is their rapid and exothermic hydrolysis upon contact with water.[5] This reaction proceeds via nucleophilic substitution, where water molecules attack the silicon center, displacing the chloride ions to form hydrochloric acid (HCl) and a transient silanediol (Amyl(Me)Si(OH)₂).[6][7]

This silanediol is unstable and immediately undergoes polycondensation, where the hydroxyl groups of adjacent molecules react to form stable siloxane (Si-O-Si) linkages, releasing water in the process.[5][6] This chain-building reaction results in the formation of linear or cyclic polydimethylsiloxanes (silicones).[4]

Caption: General reaction pathway for dichlorosilane hydrolysis and polycondensation.

This inherent reactivity necessitates that all handling and reactions be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent uncontrolled polymerization.[2]

Section 3: Applications in Research and Drug Development

While n-Amylmethyldichlorosilane may not be a direct component of a final drug product, its value lies in its role as a versatile intermediate and surface modification agent, which is highly relevant to the pharmaceutical and biomedical fields.

Intermediate for Silicone-Based Materials

As established, the primary application of dichlorosilanes is as monomers for silicone polymers.[5][6] By controlling the hydrolysis and condensation conditions, materials with specific properties (oils, elastomers, resins) can be synthesized. In the biomedical field, silicones are valued for their biocompatibility, and are used in medical devices, prosthetics, and drug delivery systems.

Surface Modification Agent

The reactivity of the Si-Cl bonds allows n-Amylmethyldichlorosilane to covalently bond to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and metal oxides.[1] This silylation reaction forms a robust, covalently attached monolayer on the substrate.

The n-amyl and methyl groups then form the new outer surface, drastically altering its properties. Specifically, these nonpolar alkyl groups render a hydrophilic surface hydrophobic.[1][8] This has several applications:

-

Biomaterial Engineering: Modifying the surface energy of materials can be used to control protein adsorption and cell adhesion, a critical factor in the design of biocompatible implants and cell culture substrates.[9]

-

Chromatography: Creating hydrophobic stationary phases for reversed-phase chromatography, a cornerstone of pharmaceutical analysis and purification.

Potential Role in Drug Discovery

Organosilicon compounds are gaining traction in medicinal chemistry. The strategy of "sila-substitution," where a specific carbon atom in a drug candidate is replaced by a silicon atom, can modulate the molecule's metabolic stability, lipophilicity, and binding affinity without drastically changing its geometry.[10][11] As a bifunctional reagent, n-Amylmethyldichlorosilane could be used to introduce the amyl-methyl-silyl moiety into more complex molecules, allowing researchers to explore novel chemical space and potentially improve the pharmacokinetic profiles of lead compounds.

Section 4: Experimental Protocols and Safety

Trustworthiness through Self-Validation: The protocols described below are designed to be inherently safe by accounting for the primary hazards of n-Amylmethyldichlorosilane: its high flammability and violent reactivity with moisture. Every step is chosen to mitigate these risks.

Mandatory Handling and Storage Protocol

-

Causality: n-Amylmethyldichlorosilane reacts with atmospheric moisture to release corrosive HCl gas and generate heat.[2][5] It is also flammable. Therefore, exclusion of air and ignition sources is paramount.

-

Step 1: Inert Atmosphere: Always handle this reagent inside a certified chemical fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques or a glovebox for all transfers.

-

Step 2: Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[3][8]

-

Step 3: Equipment: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water. Use properly grounded and bonded equipment and non-sparking tools to prevent ignition from static discharge.[2]

-

Step 4: Storage: Store the container tightly sealed under an inert atmosphere in a refrigerator or a designated flammables cabinet, away from incompatible materials like acids, bases, oxidizing agents, and water.[2][3]

Spill Management Workflow

-

Causality: A spill presents a dual fire and corrosion hazard. The response must contain the material while avoiding contact with water.

-

Workflow:

-

Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area and ensure maximum ventilation.

-

Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

-

Containment: Cover the spill with an inert, dry absorbent material such as sand, dry earth, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a dry, sealable container.[3]

-

Decontamination: Cautiously decontaminate the spill area with a non-aqueous solvent (e.g., isopropanol), followed by a thorough wash.

-

Disposal: Label the waste container appropriately and dispose of it as hazardous chemical waste according to institutional and local regulations.

-

Caption: Emergency workflow for n-Amylmethyldichlorosilane spills.

References

-

Hydrolysis and polycondensation - Chemiedidaktik Uni Wuppertal. [Link]

-

Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Chemistry - Hydrolysis - Silicones Europe. [Link]

-

4.18: Nucleophilic Substitution at Silicon - Chemistry LibreTexts. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. [Link]

-

Dimethyldichlorosilane - Wikipedia. [Link]

-

The use of dynamic surface chemistries to control msc isolation and function - PubMed. [Link]

-

The Role of Cyanosilanes in Surface Modification and Chemical Synthesis. [Link]

-

Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. [Link]

-

1 Catalytic Generation of Silicon Nucleophiles - Wiley-VCH. [Link]

- WO2019060475A2 - Synthesis of organo chlorosilanes

-

Alkylsilane synthesis - Organic Chemistry Portal. [Link]

-

Organosilicon Molecules with Medicinal Applications - ResearchGate. [Link]

-

Organosilicon molecules with medicinal applications. - Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The use of dynamic surface chemistries to control msc isolation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organosilicon molecules with medicinal applications. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of n-Amylmethyldichlorosilane: A Technical Guide

Abstract

Introduction and Molecular Structure

n-Amylmethyldichlorosilane, also known as dichloromethyl(pentyl)silane, is an organosilane featuring a central silicon atom bonded to a methyl group, an n-amyl (pentyl) group, and two reactive chlorine atoms. Its chemical structure is:

CH₃(CH₂)₄–Si(CH₃)Cl₂

The presence of the dichlorosilyl functional group makes the molecule highly susceptible to hydrolysis, reacting readily with moisture to release hydrochloric acid (HCl). This reactivity is fundamental to its utility in materials science, particularly in surface modification and polymer synthesis, but also necessitates careful handling and characterization in inert environments. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of the compound after synthesis or before use in further applications. This guide provides the foundational spectroscopic data necessary for such verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For n-Amylmethyldichlorosilane, we anticipate distinct signals for the methyl and n-amyl groups, with chemical shifts influenced by the electronegative chlorine atoms and the silicon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show six distinct signals corresponding to the six unique proton environments in the molecule. The electronegativity of the SiCl₂ moiety will cause a significant downfield shift for the protons on the carbons directly attached to the silicon atom (the Si-CH₃ and the α-CH₂ of the amyl group).

Predicted ¹H NMR Data (Referenced to TMS at 0.0 ppm)

| Assigned Protons | Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Causality of Chemical Shift & Splitting |

| Si–CH₃ | a | 0.8 - 1.2 | Singlet (s) | 3H | Protons are on a carbon directly bonded to silicon, deshielded relative to a typical alkane methyl group. No adjacent protons cause splitting. |

| Si–CH₂ –CH₂– | b | 1.0 - 1.5 | Triplet (t) | 2H | Protons are alpha to the silicon, leading to a downfield shift. They are split by the two adjacent protons on carbon 'c'. |

| –CH₂–CH₂ –CH₂– | c | 1.3 - 1.6 | Multiplet (m) | 2H | Experiences splitting from protons on both adjacent carbons ('b' and 'd'), resulting in a complex multiplet. |

| –CH₂–CH₂ –CH₃ | d | 1.2 - 1.5 | Multiplet (m) | 2H | Similar to a standard alkane methylene group, split by protons on carbons 'c' and 'e'. |

| –CH₂–CH₃ | e | 0.8 - 1.0 | Triplet (t) | 3H | The terminal methyl group is least affected by the silicon center and appears in the typical alkane region. It is split by the two adjacent protons on carbon 'd'. |

graph "Predicted_1H_NMR_Splitting" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Nodes representing proton environments a [label="Si-CH3 (a)\nSinglet", pos="0,1.5!"]; b [label="α-CH2 (b)\nTriplet", pos="2,1.5!"]; c [label="β-CH2 (c)\nMultiplet", pos="4,1.5!"]; d [label="γ-CH2 (d)\nMultiplet", pos="6,1.5!"]; e [label="δ-CH3 (e)\nTriplet", pos="8,1.5!"];

// Edges representing J-coupling b -- c [label=" Jbc"]; c -- d [label=" Jcd"]; d -- e [label=" Jde"];

// Caption caption [shape=plaintext, label="Predicted ¹H NMR spin-spin coupling.", fontcolor="#5F6368", pos="4,0!"]; }

Caption: Predicted ¹H NMR spin-spin coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon environment. The carbons directly bonded to silicon will be significantly influenced by it, appearing at a characteristic downfield position compared to a simple alkane.[1]

Predicted ¹³C NMR Data (Referenced to TMS at 0.0 ppm)

| Assigned Carbon | Label | Predicted δ (ppm) | Causality of Chemical Shift |

| Si–CH₃ | C1 | 5 - 10 | The methyl carbon is directly attached to silicon, resulting in a distinct upfield shift compared to other carbons. |

| Si–CH₂ – | C2 | 18 - 25 | The α-carbon of the amyl chain is deshielded by the direct attachment to the silicon center. |

| –CH₂ –CH₂– | C3 | 30 - 35 | The β-carbon shows a chemical shift closer to that of a typical alkane. |

| –CH₂–CH₂ – | C4 | 22 - 28 | The γ-carbon is in a standard alkane environment. |

| –CH₂ –CH₃ | C5 | 22 - 25 | The δ-carbon is in a standard alkane environment. |

| –CH₃ | C6 | 13 - 15 | The terminal methyl carbon is the most shielded and appears furthest upfield.[2] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Due to the compound's high reactivity with moisture, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent Selection: Use a dry, deuterated, and non-protic solvent such as benzene-d₆ (C₆D₆) or chloroform-d (CDCl₃) that has been stored over molecular sieves.

-

Procedure: a. In an inert atmosphere, add ~5-10 mg of n-Amylmethyldichlorosilane to a dry NMR tube. b. Add ~0.6 mL of the chosen deuterated solvent via a dry syringe. c. Cap the NMR tube securely. If not in a glovebox, the tube should be sealed with a septum and parafilm. d. Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). e. Process the data, referencing the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by alkane C-H vibrations and highly characteristic absorptions from the Si-Cl bonds.

Predicted Characteristic IR Absorptions

The key diagnostic peaks will be the strong Si-Cl stretches, which confirm the presence of the dichlorosilyl moiety.[3]

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Structural Assignment |

| 2960 - 2850 | C–H Stretch | Strong | n-Amyl and methyl groups |

| 1465 - 1450 | C–H Bend (Methylene) | Medium | –CH₂– groups of the amyl chain |

| 1380 - 1370 | C–H Bend (Methyl) | Medium | –CH₃ groups |

| 1260 - 1250 | Si–CH₃ Symmetric Bend | Medium-Strong | Methyl group attached to silicon |

| 850 - 800 | Si–C Stretch | Medium | Si-C bonds |

| 550 - 450 | Si–Cl Stretch | Very Strong | Asymmetric and symmetric stretches of the SiCl₂ group |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is required. An Attenuated Total Reflectance (ATR) accessory is ideal as it minimizes sample preparation.

-

Sample Preparation (ATR Method): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry. b. In a fume hood, quickly apply a small drop of the neat liquid n-Amylmethyldichlorosilane directly onto the center of the ATR crystal. c. Immediately acquire the spectrum. The compound is volatile, so a rapid scan is necessary.

-

Sample Preparation (Transmission Method): a. Use salt plates (e.g., NaCl or KBr) that are completely free of moisture. b. In a fume hood, place a small drop of the liquid sample on one plate and cover with the second plate to create a thin film. c. Immediately place the plates in the spectrometer's sample holder and acquire the spectrum.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the alkyl and dichlorosilyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and crucial structural information through its fragmentation pattern. A key diagnostic feature will be the isotopic pattern generated by the two chlorine atoms.

Molecular Ion and Isotopic Pattern

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), with a mass difference of two units. For a fragment containing two chlorine atoms, this results in a characteristic cluster of peaks:

-

M⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 . The molecular weight of n-Amylmethyldichlorosilane (with two ³⁵Cl atoms) is 184.1 g/mol . Therefore, we predict a cluster of peaks at m/z = 184, 186, and 188.

Predicted Fragmentation Pattern

The molecular ion is expected to be of low abundance due to the ease of fragmentation. The fragmentation will be driven by the cleavage of bonds adjacent to the silicon atom and within the alkyl chain.[4]

Predicted Key Fragments in Mass Spectrometry

| m/z (for ³⁵Cl) | Predicted Ion Structure | Fragmentation Pathway |

| 184, 186, 188 | [C₅H₁₁Si(CH₃)Cl₂]⁺ | Molecular Ion (M⁺) |

| 169, 171, 173 | [C₄H₈Si(CH₃)Cl₂]⁺ | Loss of CH₃ radical (•CH₃) from M⁺ |

| 149, 151 | [Si(CH₃)Cl₂]⁺ | Loss of amyl radical (•C₅H₁₁) from M⁺ |

| 113 | [C₅H₁₁Si(CH₃)Cl]⁺ | Loss of Cl radical (•Cl) from M⁺ |

| 71 | [C₅H₁₁]⁺ | Amyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation from amyl chain fragmentation |

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺\nm/z 184, 186, 188"]; M_minus_15 [label="[M-15]⁺\nm/z 169, 171, 173"]; M_minus_71 [label="[M-71]⁺\nm/z 149, 151"]; M_minus_35 [label="[M-35]⁺\nm/z 149"]; Amyl_cation [label="[C5H11]⁺\nm/z 71"];

M -> M_minus_15 [label="- •CH3"]; M -> M_minus_71 [label="- •C5H11"]; M -> M_minus_35 [label="- •Cl"]; M -> Amyl_cation [label="cleavage"];

caption [shape=plaintext, label="Primary fragmentation pathways.", fontcolor="#5F6368", pos="2.5,-1.5!"]; }

Caption: Primary fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is the standard instrument for this analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, dry, and inert solvent like hexane or dichloromethane.

-

GC Parameters: a. Injector: Use a split/splitless injector at a temperature of ~200-250°C. b. Column: A standard non-polar capillary column (e.g., DB-5ms) is suitable. c. Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to ~250°C at a rate of 10-20°C/min.

-

MS Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 35 to 300 to ensure all relevant fragments are detected.

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound. Identify the molecular ion cluster and major fragment ions, comparing them to the predicted values.

Holistic Spectroscopic Analysis Workflow

The confirmation of n-Amylmethyldichlorosilane's structure is a multi-step process where each spectroscopic technique provides complementary information.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

Introduction: The Role of n-Amylmethyldichlorosilane in Advanced Materials

An In-Depth Technical Guide to the Hydrolysis and Condensation Behavior of n-Amylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

n-Amylmethyldichlorosilane is a bifunctional organosilane monomer that serves as a critical building block for the synthesis of specialized polysiloxanes. The presence of both a non-polar n-amyl group and a reactive methyl group on the silicon atom allows for the creation of polymers with tailored properties. The long n-amyl chain imparts significant hydrophobicity, low surface tension, and solubility in non-polar organic solvents, making the resulting polysiloxanes valuable for applications such as hydrophobic coatings, release agents, lubricants, and elastomers.[1]

The transformation from monomer to a stable, high-performance polymer is governed by two fundamental chemical processes: hydrolysis and condensation. A thorough understanding and precise control of these reactions are paramount for researchers aiming to manipulate the final polymer's structure, molecular weight, and, consequently, its physicochemical properties. This guide provides a detailed examination of these mechanisms, the key factors influencing the reaction pathways, and the experimental protocols required for synthesis and characterization.

Core Reaction Mechanisms: From Monomer to Polymer

The conversion of n-Amylmethyldichlorosilane into a poly(n-amyl)methylsiloxane polymer is a sequential, two-step process.

Step 1: Hydrolysis

The initial and typically rapid step is the hydrolysis of the silicon-chlorine (Si-Cl) bonds. This reaction involves a nucleophilic attack on the silicon atom by water molecules, leading to the substitution of the two chlorine atoms with hydroxyl (-OH) groups.[2] This process is vigorous and produces hydrogen chloride (HCl) as a byproduct, which can auto-catalyze further hydrolysis.[3] The product of this step is the highly reactive and unstable intermediate, n-Amylmethyldisilanol.

The general mechanism for dichlorosilane hydrolysis has been studied computationally and experimentally, showing that water clusters can facilitate the reaction more effectively than water monomers.[4]

Caption: Hydrolysis of n-Amylmethyldichlorosilane to form the silanol intermediate.

Step 2: Condensation

The n-Amylmethyldisilanol intermediate is transient and readily undergoes condensation. In this step, two silanol groups react to form a thermodynamically stable siloxane bond (Si-O-Si), eliminating a molecule of water.[5] This polymerization process can proceed through several pathways, leading to different polymer architectures:

-

Linear Condensation: Silanol intermediates react sequentially to form long, linear polymer chains, which is often the desired pathway for producing high-molecular-weight oils and elastomers.

-

Cyclic Condensation: Intramolecular or intermolecular condensation between short linear chains can lead to the formation of cyclic oligomers, such as trimers and tetramers. The formation of cyclic species is a common feature in the hydrolysis of dichlorosilanes.[6][7]

The balance between these pathways is heavily influenced by the reaction conditions.

Caption: Experimental workflow for controlled synthesis of polysiloxanes.

Protocol 2: Analytical Characterization

Characterization of the resulting polymer is essential to validate the synthesis and understand its properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Confirms the presence of the n-amyl and methyl groups and can be used to verify the absence of residual Si-Cl or Si-OH groups in the final product.

-

²⁹Si NMR: This is a powerful technique for determining the polymer structure. It can distinguish between silicon atoms in different environments, such as those at the end of a chain (M units), in the middle of a chain (D units), and at branch points (T units), as well as in cyclic structures. [7][8]* Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Used to monitor the reaction progress and confirm the final structure.

-

Key Peaks: Disappearance of the Si-Cl band, appearance and then disappearance of a broad Si-OH band (~3200-3400 cm⁻¹), and the formation of a strong, broad Si-O-Si (siloxane) band (~1000-1100 cm⁻¹). [5]The C-H stretching peaks of the amyl and methyl groups will also be prominent. [9]* Gel Permeation Chromatography (GPC):

-

The primary method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer. [10]This data is crucial for correlating synthetic conditions with the resulting polymer chain length.

-

Conclusion

The hydrolysis and condensation of n-Amylmethyldichlorosilane is a versatile process that allows for the creation of advanced polysiloxanes with desirable hydrophobic and thermal properties. By carefully manipulating key reaction parameters—specifically the water-to-silane ratio, pH, solvent, and temperature—researchers can exert fine control over the polymerization process. This control enables the targeted synthesis of materials with specific molecular weights and architectures, from linear oils to complex resins. The experimental and analytical protocols outlined in this guide provide a robust framework for scientists to not only synthesize these materials reproducibly but also to deeply understand the structure-property relationships that govern their performance in demanding applications.

References

- Synthesis of Polysilazane by Ammonolysis of Dichlorosilane in a Nucleophilic Solvent. (2025). Russian Journal of General Chemistry.

- Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (n.d.). ResearchGate.

- Some Characterization Techniques Useful for Polysiloxanes. (n.d.). ResearchGate.

- Some Characterization Techniques Useful for Polysiloxanes. (n.d.). Oxford Academic.

- Application Notes and Protocols for the Hydrolysis of Trimethoxy(propyl)silane. (2025). Benchchem.

- Gel Permeation Chromatography Analysis of Polysiloxanes. (2022). AZoM.

- Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (n.d.). Crimson Publishers.

- Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. (n.d.). Tascon GmbH.

- Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (2020). ResearchGate.

- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (n.d.). ACS Publications.

- Cyclic polysiloxanes from the hydrolysis of dichlorosilane. (n.d.). ACS Publications.

- Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. (2014). PMC - NIH.

- Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. (2025). PMC - PubMed Central.

- Dichlorosilane. (n.d.). Wikipedia.

- Chemistry - Hydrolysis. (n.d.). Silicones Europe.

- Amino-functional polysiloxanes and their use in coatings. (n.d.). Google Patents.

- N-AMYLMETHYLDICHLOROSILANE. (2024). ChemicalBook.

- Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes. (n.d.). Google Patents.

- Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. (1987). Semantic Scholar.

- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (n.d.). Semantic Scholar.

- Dichlorosilane compensating control strategy for improved polycrystalline silicon growth. (n.d.). Google Patents.

- Hydrolysis and condensation of silanes in aqueous solutions. (2025). ResearchGate.

- Aminoalkyl functionalized siloxanes. (2014). Polimery.

- Amine-Functional Silicones. (n.d.). Gelest.

- An In-depth Technical Guide to the Hydrolysis and Condensation of Bis(cyanopropyl)dichlorosilane. (n.d.). Benchchem.

- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (1992). Journal of Adhesion Science and Technology.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc..

- Hydrolysis and Condensation of Silicates: Effects on Structure. (n.d.). Journal of Non-Crystalline Solids.

- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (2025). ResearchGate.

- Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. (2025). ResearchGate.

- Kinetic analysis of organosilane hydrolysis and condensation. (2025). ResearchGate.

- Functionalized silicones with polyalkylene oxide side chains. (n.d.). Google Patents.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (1992). Semantic Scholar.

- n-OCTADECYLMETHYLDICHLOROSILANE. (n.d.). Gelest, Inc..

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.

- Hydrolysis of the amide bond in N-acetylated L-methionylglycine catalyzed by various platinum(II) complexes under physiologically relevant conditions. (2025). ResearchGate.

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). arkat usa.

- An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane: Chemical Properties and Structure. (2025). Benchchem.

- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.

- The Hydrolysis of Amides. (2023). Chemistry LibreTexts.

Sources

- 1. n-OCTADECYLMETHYLDICHLOROSILANE | [gelest.com]

- 2. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. azom.com [azom.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of n-Amylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of n-Amylmethyldichlorosilane. While specific literature on this compound is nascent, this guide synthesizes established principles from the broader field of organochlorosilane chemistry to present a predictive framework for its thermal behavior. By examining analogous compounds, this document outlines the probable decomposition mechanisms, identifies potential hazardous byproducts, and provides detailed experimental protocols for empirical validation. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to safely handle and study n-Amylmethyldichlorosilane in various applications.

Introduction: The Significance of n-Amylmethyldichlorosilane

n-Amylmethyldichlorosilane (C₅H₁₁)(CH₃)SiCl₂ is an organosilicon compound of increasing interest in materials science and as a potential intermediate in pharmaceutical synthesis. Its bifunctional nature, possessing both a reactive dichlorosilyl group and a non-polar amyl group, allows for its use in the synthesis of diverse molecular architectures. However, the introduction of thermal energy during synthesis, purification, or application can lead to decomposition, potentially compromising product integrity and posing safety risks. A thorough understanding of its thermal stability is therefore paramount for its effective and safe utilization.

This guide will delve into the theoretical underpinnings of its decomposition, drawing parallels with well-studied alkylchlorosilanes. We will then transition to practical, field-proven methodologies for characterizing its thermal properties, emphasizing the causality behind experimental design.

Physicochemical Properties of n-Amylmethyldichlorosilane

A foundational understanding of the physical and chemical properties of n-Amylmethyldichlorosilane is essential before exploring its thermal behavior.

| Property | Value | Source |

| CAS Number | 13682-99-0 | [1] |

| Molecular Formula | C₆H₁₄Cl₂Si | - |

| Molecular Weight | 185.16 g/mol | - |

| Boiling Point | Estimated 170-180 °C | - |

| Density | Estimated 0.9-1.0 g/cm³ | - |

| Hydrolytic Sensitivity | High; reacts with moisture to release HCl | General knowledge of chlorosilanes |

Predicted Thermal Decomposition Pathways

Based on extensive studies of similar alkylchlorosilanes, such as methyltrichlorosilane, the thermal decomposition of n-Amylmethyldichlorosilane is anticipated to proceed through several key pathways.[2][3][4] The relative dominance of these pathways is highly dependent on factors such as temperature, pressure, and the presence of other reactive species.

Primary Decomposition Mechanisms

The initiation of decomposition is likely to occur through homolytic cleavage of the weakest bonds in the molecule.

-

Si-C Bond Homolysis: This is often the primary pathway for many alkylchlorosilanes.[2] The silicon-carbon bond can break to form a silyl radical and an amyl or methyl radical.

-

(C₅H₁₁)(CH₃)SiCl₂ → •Si(CH₃)Cl₂ + •C₅H₁₁

-

(C₅H₁₁)(CH₃)SiCl₂ → •Si(C₅H₁₁)Cl₂ + •CH₃

-

-

β-Hydride Elimination: The presence of the amyl group introduces the possibility of β-hydride elimination, a common decomposition route for larger alkyl groups. This would lead to the formation of an alkene (pentene) and a silicon-hydride species.

-

(C₅H₁₁)(CH₃)SiCl₂ → CH₃SiHCl₂ + C₅H₁₀

-

-

HCl Elimination: Molecular elimination of hydrogen chloride is another plausible pathway, particularly at higher temperatures.[2]

-

(C₅H₁₁)(CH₃)SiCl₂ → C₆H₁₂SiCl + HCl

-

The following diagram illustrates these potential primary decomposition pathways.

Caption: Predicted primary thermal decomposition pathways of n-Amylmethyldichlorosilane.

Secondary Decomposition and Radical Chain Reactions

The initial radical species generated are highly reactive and can initiate a cascade of secondary reactions, leading to a complex mixture of final products.[3] These can include:

-

Hydrogen Abstraction: The amyl and methyl radicals can abstract hydrogen atoms from other n-Amylmethyldichlorosilane molecules or from other hydrocarbon species present.

-

Radical Recombination: Various radical species can recombine to form larger molecules.

-

Rearrangements: Silyl radicals can undergo rearrangements.

-

Further Fragmentation: Larger fragments can undergo further bond cleavage at higher temperatures.

The presence of a hydrogen carrier gas can significantly influence the decomposition rate by providing an additional source for hydrogen abstraction reactions.[3]

Experimental Characterization of Thermal Stability

To empirically determine the thermal stability and decomposition profile of n-Amylmethyldichlorosilane, a combination of analytical techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Rationale: TGA-MS is a powerful technique for determining the onset of decomposition and identifying the evolved gaseous products in real-time.[5][6] The mass loss as a function of temperature provides quantitative information on the decomposition kinetics, while the mass spectrometer identifies the molecular weight of the fragments, aiding in the elucidation of the decomposition mechanism.[7][8]

Experimental Protocol:

-

Sample Preparation: Place approximately 5-10 mg of n-Amylmethyldichlorosilane into an alumina crucible. Due to its hydrolytic sensitivity, loading should be performed in an inert atmosphere (e.g., a glovebox).

-

Instrument Setup:

-

TGA:

-

Purge Gas: High purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Heating Rate: A series of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis using isoconversional methods.[9]

-

Temperature Range: 30 °C to 800 °C.

-

-

MS Interface:

-

Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved products (e.g., 200-250 °C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300 to capture a wide range of potential fragments.

-

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the ion currents for specific m/z values from the MS.

-

Identify the major evolved species at each decomposition stage.

-

Utilize isoconversional kinetic models (e.g., Flynn-Wall-Ozawa) to determine the activation energy of decomposition as a function of conversion.[7]

-

The following diagram outlines the TGA-MS experimental workflow.

Caption: Experimental workflow for TGA-MS analysis of n-Amylmethyldichlorosilane.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Rationale: Py-GC-MS provides a more detailed separation and identification of the decomposition products compared to TGA-MS.[2] The pyrolyzer rapidly heats the sample to a specific temperature, and the resulting products are separated by the GC column before being identified by the MS. This allows for the identification of isomeric products and provides a more complete picture of the product distribution.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of n-Amylmethyldichlorosilane (typically in the microgram range) is loaded into a pyrolysis sample holder.

-

Instrument Setup:

-

Pyrolyzer:

-

Pyrolysis Temperatures: A range of temperatures should be investigated (e.g., 400 °C, 600 °C, 800 °C) to understand the effect of temperature on the product distribution.

-

Heating Mode: Pulse heating for rapid temperature rise.

-

-

GC:

-

Column: A non-polar or mid-polar capillary column suitable for separating hydrocarbons and organosilicon compounds.

-

Temperature Program: A temperature ramp that effectively separates the expected products (e.g., 40 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 400.

-

-

-

Data Analysis:

-

Identify the chromatographic peaks by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the relative abundance of the different decomposition products at each pyrolysis temperature.

-

Safety Considerations

The thermal decomposition of n-Amylmethyldichlorosilane can generate hazardous and corrosive byproducts.

-

Hydrogen Chloride (HCl): A corrosive gas that is harmful upon inhalation.

-

Flammable Hydrocarbons: Pentene and other low molecular weight hydrocarbons are flammable.

-

Reactive Silicon Species: Silyl radicals and other silicon-containing intermediates can be highly reactive.

All thermal decomposition experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, should be worn. The exhaust from the analytical instruments should be properly vented.

Conclusion

While direct experimental data on the thermal stability of n-Amylmethyldichlorosilane is limited, a robust predictive framework can be established by drawing upon the extensive knowledge of analogous alkylchlorosilanes. The primary decomposition pathways are expected to involve Si-C bond homolysis, β-hydride elimination, and HCl elimination. A comprehensive experimental approach utilizing TGA-MS and Py-GC-MS is essential for the empirical determination of its decomposition profile and the identification of its decomposition products. The methodologies and insights provided in this guide will enable researchers to safely and effectively investigate the thermal properties of this important organosilicon compound.

References

-

Kinetic analysis of the thermal processing of silica and organosilica. PubMed. [Link]

-

Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed. [Link]

-

Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. MDPI. [Link]

-

A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Computational Modelling Group, National University of Ireland, Galway. [Link]

-

Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A. [Link]

-

SURFACE DECOMPOSITION KINETICS OF ORGANOSILANE PRECURSORS TO SILICON CARBIDE. Cambridge University Press. [Link]

-

Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. [Link]

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG. [Link]

-

Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. School of Engineering and Applied Sciences, Harvard University. [Link]

-

The Decomposition of Methyltrichlorosilane: Studies in A High-Temperature Flow Reactor. SciSpace. [Link]

-

Syntheses and studies of organosilicon compounds. Iowa State University Digital Repository. [Link]

-

TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. SciSpace. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]

-

The Decomposition of Methyltrichlorosilane: Studies in A High-Temperature Flow Reactor. ResearchGate. [Link]

-

Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). Process Insights. [Link]

Sources

- 1. N-AMYLMETHYLDICHLOROSILANE | 13682-99-0 [chemicalbook.com]

- 2. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. eag.com [eag.com]

- 6. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 7. preprints.org [preprints.org]

- 8. scispace.com [scispace.com]

- 9. Kinetic analysis of the thermal processing of silica and organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis and Characterization of n-Amylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Amylmethyldichlorosilane ((C₅H₁₁)CH₃SiCl₂) is a key organosilane intermediate with growing importance in materials science and pharmaceutical synthesis. The purity of this reagent is paramount, as even trace impurities can significantly impact reaction kinetics, product yield, and the safety profile of the final compounds. This guide provides a comprehensive overview of the essential analytical techniques for the rigorous purity analysis and characterization of n-Amylmethyldichlorosilane. We delve into the practical application and theoretical underpinnings of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR), offering field-proven insights and detailed experimental protocols.

Introduction: The Criticality of Purity in n-Amylmethyldichlorosilane

n-Amylmethyldichlorosilane is a bifunctional organosilane featuring two reactive chlorine atoms and a stable amyl group. This structure makes it a versatile building block for the synthesis of complex organosilicon compounds and for surface modification. However, the manufacturing process can introduce a variety of impurities, including other chlorosilanes, siloxanes, and residual starting materials. These impurities can lead to unpredictable side reactions, compromise the structural integrity of resulting polymers, and introduce toxicological risks in pharmaceutical applications. Therefore, a multi-faceted analytical approach is crucial to ensure the quality and consistency of n-Amylmethyldichlorosilane.

Due to its reactive nature, particularly with moisture, handling and analysis of n-Amylmethyldichlorosilane require stringent protocols to prevent degradation and ensure personnel safety.[1][2][3][4] This guide emphasizes these considerations throughout the described methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Impurity Profiling

GC-MS is the cornerstone for the purity assessment of volatile compounds like n-Amylmethyldichlorosilane.[5][6] It offers exceptional separation efficiency (GC) coupled with definitive identification and quantification (MS).

The "Why": Causality Behind Experimental Choices

The choice of a stabilized trifluoropropyl methyl polysiloxane phase GC column is critical.[7] This stationary phase provides high capacity and retention for volatile silanes, enabling the separation of closely related impurities.[7] Furthermore, its low bleed characteristics are essential for trace impurity analysis down to the parts-per-million (ppm) level.[7] The use of a Flame Ionization Detector (FID) is suitable for quantification, while mass spectrometry provides unequivocal identification of separated components by their mass spectra.[5][6]

Self-Validating System: Ensuring Trustworthy Results

A robust GC-MS method incorporates internal standards for accurate quantification and retention time locking to ensure run-to-run consistency. The identity of peaks is confirmed by comparing their mass spectra with established libraries and, ideally, with certified reference materials. Unexpected peaks can sometimes arise from gas-phase reactions within the mass spectrometer, particularly with trace water, which necessitates careful interpretation of the mass spectra.[8]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector and Flame Ionization Detector (FID).

-

Mass Spectrometer (Quadrupole or Ion Trap).

-

GC Column: Agilent J&W Select Silanes or equivalent (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness).[7]

Procedure:

-

Sample Preparation: Due to the moisture sensitivity of n-Amylmethyldichlorosilane, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox). Prepare a 1% (v/v) solution of the silane in anhydrous heptane.[5][6]

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split ratio 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

Scan Speed: 1000 amu/s.

-

Data Presentation: Typical Impurity Profile

| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) | Typical Concentration Range (%) |

| n-Amylmethyldichlorosilane | 10.5 | 182 (M+), 167, 111, 93 | > 99.0 |

| Methyldichlorosilane | 3.2 | 114 (M+), 99, 81 | < 0.1 |

| Amyltrichlorosilane | 11.2 | 204 (M+), 189, 133 | < 0.5 |

| 1,3-Di-n-amyl-1,3-dimethyl-1,3-dichlorodisiloxane | 15.8 | 314 (M+), 299, 157 | < 0.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for confirming the molecular structure of n-Amylmethyldichlorosilane and identifying impurities that may not be amenable to GC analysis.

The "Why": Probing the Molecular Skeleton

¹H NMR provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the amyl and methyl groups are characteristic of the target compound. ¹³C NMR provides a detailed map of the carbon framework. The presence of unexpected signals can indicate impurities or degradation products.

Self-Validating System: Cross-Verification of Purity

The integration of proton signals in the ¹H NMR spectrum should correspond to the expected ratio of protons in n-Amylmethyldichlorosilane. Any deviation from this ratio suggests the presence of impurities. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate measure of purity.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: In a glovebox, dissolve approximately 20 mg of n-Amylmethyldichlorosilane in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 250 ppm.

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

Data Presentation: Expected Chemical Shifts

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (Si-CH₃) | 0.8 - 1.0 | s |

| ¹H | -CH₃ (Amyl) | 0.9 - 1.1 | t |

| ¹H | -CH₂- (Amyl) | 1.2 - 1.6 | m |

| ¹H | -CH₂-Si | 1.0 - 1.2 | t |

| ¹³C | -CH₃ (Si-CH₃) | 5 - 10 | q |

| ¹³C | -CH₃ (Amyl) | 13 - 15 | q |

| ¹³C | -CH₂- (Amyl) | 22 - 35 | t |

| ¹³C | -CH₂-Si | 15 - 20 | t |

Fourier-Transform Infrared Spectroscopy (FTIR): Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in n-Amylmethyldichlorosilane and for detecting hydroxyl-containing impurities that may arise from hydrolysis.

The "Why": Identifying Key Vibrational Modes

The infrared spectrum of n-Amylmethyldichlorosilane will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds, such as Si-Cl, C-H, and Si-C. The absence of a broad O-H stretching band is a critical indicator of the absence of hydrolysis products.

Self-Validating System: A Quick Purity Check

By comparing the obtained spectrum to a reference spectrum of high-purity n-Amylmethyldichlorosilane, one can quickly identify any significant deviations that may indicate contamination or degradation.

Experimental Protocol: FTIR Analysis

Instrumentation:

-

FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Sample Preparation: In a fume hood, place a single drop of n-Amylmethyldichlorosilane directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Presentation: Characteristic Infrared Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-2850 | C-H stretch (alkyl) | Strong |

| 1465, 1375 | C-H bend (alkyl) | Medium |

| 1260 | Si-CH₃ symmetric deformation | Strong |

| 840-800 | Si-Cl stretch | Strong |

| 700-600 | Si-C stretch | Medium |

Integrated Analytical Workflow

A robust quality control strategy for n-Amylmethyldichlorosilane integrates these techniques in a logical sequence.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

Potential applications of n-Amylmethyldichlorosilane in materials science

An In-Depth Technical Guide to the Potential Applications of n-Amylmethyldichlorosilane in Materials Science

Authored by: Gemini, Senior Application Scientist

Introduction

n-Amylmethyldichlorosilane ((C₅H₁₁)CH₃SiCl₂) is a bifunctional organosilane molecule poised for a variety of applications in materials science. Its unique structure, featuring a reactive dichlorosilyl group and a moderately long alkyl chain, allows it to serve as a versatile building block for the synthesis of advanced materials with tailored properties. This technical guide provides an in-depth exploration of the potential applications of n-Amylmethyldichlorosilane, focusing on its role in surface modification, as a precursor to polysiloxane polymers, and in the development of specialized chromatographic materials. Drawing upon established principles of organosilane chemistry, this guide offers both theoretical insights and practical, field-proven experimental protocols for researchers and scientists in materials and drug development.

Physicochemical Properties of n-Amylmethyldichlorosilane

A thorough understanding of the physical and chemical properties of n-Amylmethyldichlorosilane is fundamental to its effective application. As a dichlorosilane, its high reactivity with nucleophiles, particularly water, dictates its handling and storage requirements.

| Property | Value |

| CAS Number | 18036-39-0 |

| Molecular Formula | C₆H₁₄Cl₂Si |

| Molecular Weight | 185.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 172-174 °C |

| Density | 0.99 g/cm³ at 25 °C |

| Refractive Index | 1.435 at 20 °C |

| Flash Point | 42 °C |

| Solubility | Reacts with water; soluble in non-polar organic solvents |

Data sourced from publicly available safety data sheets.

The presence of two chlorine atoms on the silicon center makes n-Amylmethyldichlorosilane highly susceptible to hydrolysis, leading to the formation of silanols which can then undergo condensation to form siloxane bonds. This reactivity is the cornerstone of its utility in forming polymeric structures and self-assembled monolayers. The amyl group, a five-carbon alkyl chain, imparts a significant degree of hydrophobicity to the molecule and any resulting materials.

Synthesis of n-Amylmethyldichlorosilane

While several methods exist for the synthesis of alkylchlorosilanes, two of the most common and industrially relevant routes are the Grignard reaction and direct synthesis (the Rochow-Müller process).

Grignard Synthesis

The Grignard reaction provides a versatile laboratory-scale method for the synthesis of n-Amylmethyldichlorosilane. This involves the reaction of a Grignard reagent, in this case, n-amylmagnesium bromide, with methyldichlorosilane.

Reaction Scheme:

C₅H₁₁MgBr + CH₃SiHCl₂ → (C₅H₁₁)CH₃SiCl₂ + MgBrH

A detailed experimental protocol for a representative Grignard synthesis of an alkylmethyldichlorosilane is provided below.

Experimental Protocol: Grignard Synthesis of n-Amylmethyldichlorosilane

Materials:

-

Magnesium turnings

-

1-Bromopentane

-

Methyldichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, n-amylmagnesium bromide.

-

-

Reaction with Methyldichlorosilane:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of methyldichlorosilane in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain magnesium salts as a precipitate. Filter the mixture under an inert atmosphere.

-

Remove the solvent by distillation.

-